Product packaging for Biphenyl-4-carboxamidine hydrochloride(Cat. No.:CAS No. 111082-23-6)

Biphenyl-4-carboxamidine hydrochloride

Cat. No.: B009112
CAS No.: 111082-23-6
M. Wt: 232.71 g/mol
InChI Key: WIYQWPDKLHFVLY-UHFFFAOYSA-N
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Description

Biphenyl-4-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClN2 B009112 Biphenyl-4-carboxamidine hydrochloride CAS No. 111082-23-6

Properties

IUPAC Name

4-phenylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQWPDKLHFVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560251
Record name [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111082-23-6
Record name [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbenzene-1-carboximidamide hydrochloride
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Synthesis and Chemical Derivatization of Biphenyl 4 Carboxamidine Hydrochloride

Synthetic Methodologies for the Biphenyl (B1667301) Core Structure

The formation of the carbon-carbon bond linking the two phenyl rings is the initial critical step. Various cross-coupling reactions are employed for this purpose, with the Suzuki-Miyaura reaction being a prominent and versatile method.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl groups. vcu.edumdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex. mdpi.comgre.ac.uk For the synthesis of a precursor like biphenyl-4-carbonitrile, the reaction would couple a halogenated benzonitrile (B105546) with phenylboronic acid, or conversely, 4-cyanophenylboronic acid with a halogenated benzene.

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present on both coupling partners, making it highly valuable in complex molecule synthesis. researchgate.net The general reaction scheme is noted for its high yields and tolerance to varied reaction conditions. researchgate.net Water-soluble catalysts and green synthesis approaches in water have also been developed to make the process more environmentally friendly. researchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldReference
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O>95% mdpi.com
Bromobenzoic AcidAryl Boronic AcidC₆₀-TEGs/PdCl₂K₂CO₃Water>90% researchgate.net
o-iodobenzoatecyanophenyl zinc bromide (Negishi variant)Pd(dba)₂/tfp--High rsc.org

Beyond the Suzuki-Miyaura reaction, other classical methods are also utilized for creating the biphenyl core.

Ullmann Reaction : This reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. iitk.ac.inorganic-chemistry.orgbyjus.com The "classic" Ullmann reaction requires high temperatures (often exceeding 200°C) and an excess of copper. organic-chemistry.orgbyjus.com Variations of this reaction, sometimes referred to as Ullmann-type reactions, can be used to synthesize unsymmetrical biphenyls and often proceed through a catalytic cycle. organic-chemistry.org

Gomberg-Bachmann Reaction : This method generates biaryl compounds through the reaction of a diazonium salt with an aromatic compound. wikipedia.orgmycollegevcampus.com The reaction proceeds via an aryl radical intermediate. wikipedia.org While it has a broad scope, traditional Gomberg-Bachmann reactions often suffer from low yields (typically under 40%) due to side reactions involving the diazonium salt intermediate. wikipedia.orgmycollegevcampus.comgoogle.com Modern improvements, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, have been developed to enhance yields. wikipedia.orgmycollegevcampus.com

Strategies for Amidine Functional Group Introduction

Once the biphenyl-4-carbonitrile precursor is synthesized, the next phase involves converting the nitrile group (-C≡N) into a carboxamidine group (-C(=NH)NH₂).

The most established method for converting nitriles to amidines is the Pinner reaction. wikipedia.orgresearchgate.net This reaction proceeds in two main steps:

Formation of a Pinner Salt : The nitrile is treated with an alcohol in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed addition forms an imino ester hydrochloride, also known as a Pinner salt. drugfuture.comorganic-chemistry.org

Amination : The isolated Pinner salt is then treated with ammonia (B1221849) (or an amine) to form the corresponding amidine hydrochloride. researchgate.netdrugfuture.com

The Pinner reaction is a versatile and practical method for preparing unsubstituted amidines from nitriles. researchgate.netthieme-connect.de An alternative, though less direct, route involves converting the nitrile to an amidoxime (B1450833) using hydroxylamine, followed by hydrogenation to yield the amidine. lookchem.com

Base-mediated methods provide an alternative to the acidic conditions of the Pinner reaction. Strong, non-nucleophilic bases like Lithium Bis(trimethylsilyl)amide (LiN(TMS)₂) can be used to facilitate the condensation of nitriles. rsc.org In this approach, LiN(TMS)₂ acts as a strong base to deprotonate a suitable precursor, generating a reactive intermediate that can then react with another nitrile molecule or an amine source to form the amidine structure. rsc.org This method is particularly useful in systems where temperature control can direct the reaction toward different products, such as β-enaminonitriles or 4-aminopyrimidines. rsc.org

The final step in the synthesis is to ensure the amidine is in its stable hydrochloride salt form. In the Pinner reaction, the hydrochloride salt is formed directly during the amination step if ammonium (B1175870) chloride is used or if the resulting amidine free base is neutralized with HCl. researchgate.net

In other synthetic routes where the free base of the amidine is the product, a final salt formation step is required. This is achieved by treating the amidine with a solution of hydrochloric acid. The basic nitrogen atoms of the amidine are protonated by the acid, yielding the stable and often crystalline biphenyl-4-carboxamidine hydrochloride. This process is analogous to the acid-base neutralization that occurs during the acidic hydrolysis of amides, where the amine product reacts with the acid to form an ammonium salt. libretexts.orgyoutube.combyjus.com

Synthesis of Analogs and Derivatives of this compound

The generation of analogs and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications are typically introduced at the biphenyl moiety or the amidine group, or by converting the precursor functional groups into related analogs like carboxamides and carboxylic acids.

Modifications to the biphenyl core are commonly achieved using cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides a powerful and versatile method for forming the C-C bond between the two phenyl rings, allowing for the introduction of a wide array of substituents.

The general approach involves the palladium-catalyzed reaction of an aryl halide (or triflate) with an arylboronic acid. For instance, to synthesize substituted biphenyl-4-carboxylic acids, a key precursor to the target amidine, a substituted 4-bromobenzoic acid can be coupled with various substituted phenylboronic acids. ajgreenchem.comlookchem.com This strategy allows for the introduction of diverse functional groups onto either ring of the biphenyl system.

Common catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C), often in the presence of a base such as sodium carbonate or potassium carbonate. ajgreenchem.comacs.org The reaction conditions can be optimized to achieve high yields and accommodate a broad range of functional groups. For example, the synthesis of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives was achieved by reacting 1-(4-bromophenyl) cyclopropane-1-carboxylic acid with various substituted boronic acids using Pd(PPh₃)₄ as a catalyst in an alkaline medium. ajgreenchem.com

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Moiety Modification

Aryl Halide Precursor Arylboronic Acid Catalyst Resulting Biphenyl Structure
4-Bromobenzoic acid Phenylboronic acid C60-TEGS/PdCl2 Biphenyl-4-carboxylic acid lookchem.com
1-(4-Bromophenyl) cyclopropane-1-carboxylic acid 4-Methylphenylboronic acid Pd(PPh₃)₄ 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid ajgreenchem.com

The amidine functional group (-C(=NH)NH₂) is a strong base that is typically protonated at physiological pH. nih.gov Its ability to participate in hydrogen bonding and electrostatic interactions is crucial for its role in molecular recognition. nih.gov Modifications to this group can significantly alter the compound's physicochemical properties.

Synthetic strategies for modifying the amidine group often start from the corresponding nitrile or thioamide. A robust method for introducing amidines involves the conversion of thioamides. nih.govresearchgate.net However, direct modification of the amidine itself can also be achieved. N-substitution, for example, can be accomplished by reacting the primary amidine with alkylating or acylating agents under controlled conditions.

Another approach involves synthesizing amidine derivatives from different precursors. For example, bis-arylamidines have been modified by incorporating a pyridine (B92270) ring at the terminal end, linked to the amidine groups, which has been shown to influence their biological activity. nih.gov The basicity of the amidine can also be modulated by the electronic nature of the substituents on the biphenyl ring system.

Biphenyl-4-carboxamide analogs are closely related to carboxamidines and are often synthesized from common precursors like biphenyl-4-carboxylic acid or its activated derivatives. The standard method for amide formation is the coupling of a carboxylic acid with an amine.

A common procedure involves activating the carboxylic acid, for example, by converting it to an acid chloride. The subsequent reaction with a primary or secondary amine yields the desired carboxamide. For instance, 2-(anilino)-1-(4-phenylphenyl)ethanone was synthesized by reacting biphenyl acid chloride with aniline (B41778). walshmedicalmedia.com

Alternatively, coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine. These methods are widely employed in the synthesis of diverse libraries of carboxamide analogs for various applications. For example, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized by coupling pyrazine (B50134) carboxylic acid with 4-bromo-3-methyl aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com This was followed by a Suzuki coupling to further modify the biphenyl moiety. mdpi.com

Some new biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides have been synthesized from biphenyl-4-carboxylic acid hydrazide. researchgate.net The hydrazide was first converted to the corresponding aryl hydrazones, which then reacted with thioglycolic acid to form the final thiazolidinone-amide derivatives. researchgate.net

Table 2: Synthesis of Biphenyl-4-carboxamide Analogs

Biphenyl Precursor Amine/Hydrazide Coupling Method/Reagents Product
Biphenyl acyl bromide Aniline Schotten-Baumann reaction 2-(anilino)-1-(4-phenylphenyl)ethanone walshmedicalmedia.com
4-Bromobenzamide 4-Sulfamoylphenylboronic acid Suzuki Coupling 4-Sulfamoyl-1,1'-biphenyl-4'-carboxamide acs.org
Biphenyl-4-carboxylic acid hydrazide Aryl aldehydes, then thioglycolic acid Condensation, Cyclization Biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide researchgate.net

Biphenyl-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of this compound and its analogs. ajgreenchem.comrsc.org The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of these compounds. lookchem.com This method typically involves the reaction of a halo-benzoic acid (e.g., 4-bromobenzoic acid) with an arylboronic acid in the presence of a palladium catalyst and a base. lookchem.com

The versatility of the Suzuki reaction allows for the preparation of a wide library of substituted biphenyl carboxylic acids by simply varying the boronic acid coupling partner. ajgreenchem.com For example, a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives were synthesized in good yields using this method. ajgreenchem.com

Other synthetic routes include the oxidation of a suitable precursor. For instance, 4-bibenzoic acid can be synthesized by reacting biphenyl with chloroacetyl chloride, followed by oxidation with potassium permanganate. chemicalbook.com

Chirality in biphenyl derivatives can arise from two main sources: the presence of stereogenic centers on substituents or axial chirality due to restricted rotation around the C-C single bond connecting the two phenyl rings. This latter phenomenon is known as atropisomerism. stackexchange.com

For atropisomerism to occur, rotation around the biphenyl bond must be sufficiently hindered, which is typically achieved by introducing bulky substituents at the ortho positions (2, 2', 6, and 6' positions). stackexchange.com If the substitution pattern on each ring is non-symmetric, the molecule can be chiral. stackexchange.com While biphenyl-4-carboxamidine itself is not chiral, derivatives with appropriate ortho-substitution could be designed to exhibit axial chirality.

The stereoselective synthesis of such chiral biphenyls can be achieved through various methods, including the use of chiral catalysts in the cross-coupling reaction or the resolution of a racemic mixture.

Introducing chiral centers into the substituents attached to the biphenyl framework is another strategy. For example, if a chiral amine is used in the synthesis of a biphenyl-4-carboxamide analog, the resulting product will be chiral. Enantioselective conjugate additions to α,β-unsaturated amides, enabled by novel catalysts, represent a sophisticated method for creating stereogenic centers in side chains attached to an aromatic core. acs.org

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound and its derivatives from laboratory scale to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and safety.

Key considerations include:

Catalyst Selection and Loading: For Suzuki coupling reactions, moving from homogeneous catalysts like Pd(PPh₃)₄ to heterogeneous catalysts such as Pd/C can be advantageous for large-scale synthesis. Pd/C is often cheaper, more stable, and easier to remove from the reaction mixture, leading to lower levels of palladium contamination in the final product. acs.org Optimizing catalyst loading is crucial; for example, in the synthesis of Boscalid, the Pd-PEPPSI-IPrDtBu-An catalyst amount was minimized to 0.01 mol% while maintaining a high yield (>99%). shd-pub.org.rs

Solvent and Reagent Choice: Solvents should be selected based on reaction performance, cost, safety, and environmental impact. For a multikilogram-scale synthesis of a biphenyl carboxylic acid, a mixture of methanol (B129727) and water was found to be effective. acs.org The choice of base (e.g., NaOH, K₂CO₃) and its quantity also needs to be optimized. acs.org

Purification: Developing robust and scalable purification methods is critical. Large-scale purifications often rely on crystallization and filtration rather than chromatography. For example, a crude biphenyl acid product was purified by suspending it in industrial methylated spirit (IMS) and heating at reflux, followed by filtration. acs.org Washing the filtered solid with appropriate solvents (e.g., water) is essential to remove residual reagents and byproducts. acs.org

Yield and Purity Enhancement Techniques

The efficient synthesis of this compound hinges on the optimization of reaction conditions and the implementation of effective purification methods. A primary route to this compound is the Pinner reaction, which involves the acid-catalyzed reaction of biphenyl-4-carbonitrile with an alcohol, followed by treatment with ammonia. wikipedia.orgorganic-chemistry.org

Reaction Optimization:

Key parameters that can be adjusted to improve the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com

Catalyst and Solvent: The classical Pinner reaction utilizes a strong acid catalyst, such as hydrogen chloride gas, dissolved in an anhydrous alcohol, typically ethanol (B145695). wikipedia.orgnumberanalytics.comnih.gov The use of anhydrous conditions is crucial to prevent the hydrolysis of the intermediate imidate ester to a carboxylic ester. Lewis acids can also be employed to promote this reaction. nih.gov

Temperature Control: The initial formation of the imidate hydrochloride (Pinner salt) is often carried out at low temperatures to prevent the formation of byproducts. wikipedia.org Subsequent ammonolysis to form the amidine is typically performed at or below room temperature. Careful temperature control throughout the process is vital for minimizing side reactions and maximizing the yield of the desired product. numberanalytics.com

Reactant Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of the alcohol and hydrogen chloride is often used to ensure complete conversion of the starting nitrile.

A typical laboratory-scale synthesis would involve dissolving biphenyl-4-carbonitrile in a mixture of anhydrous ethanol and a suitable inert solvent like diethyl ether. The solution is then saturated with dry hydrogen chloride gas at a low temperature (e.g., 0°C). The resulting ethyl biphenyl-4-carboximidate hydrochloride (Pinner salt) precipitates from the solution and can be isolated by filtration. This intermediate is then treated with an ethanolic solution of ammonia to yield biphenyl-4-carboxamidine, which is subsequently converted to its hydrochloride salt.

Purification Techniques:

Following the synthesis, purification of this compound is critical to remove unreacted starting materials, intermediates, and byproducts.

Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For this compound, a polar solvent or a mixture of solvents is likely to be effective. A common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then allowing it to cool slowly. The pure crystals that form can then be collected by filtration. The process can be repeated to achieve higher purity.

Washing: The isolated crystals from recrystallization are typically washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

Drying: The purified crystals are then dried under vacuum to remove any remaining solvent.

Below is a table summarizing key parameters for yield and purity enhancement:

ParameterTechnique/ConditionRationale
Reaction
CatalystAnhydrous Hydrogen ChlorideProtonates the nitrile, activating it for nucleophilic attack.
SolventAnhydrous Ethanol/Diethyl EtherProvides the alcohol reactant and a medium for the reaction.
TemperatureLow temperature (e.g., 0°C) for Pinner salt formationMinimizes side reactions and decomposition of the intermediate.
Purification
Primary MethodRecrystallizationSeparates the product from soluble and insoluble impurities.
Solvent SystemEthanol or Ethanol/Water mixtureEffective for dissolving the compound at high temperatures and allowing crystallization upon cooling.
Post-treatmentWashing with cold solvent and vacuum dryingRemoves surface impurities and residual solvent.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green chemistry strategies can be envisioned.

Alternative Catalysts:

The use of strong, corrosive mineral acids like HCl in the traditional Pinner reaction presents environmental and safety concerns. Research into greener alternatives is ongoing.

Heterogeneous Catalysts: Solid acid catalysts could replace mineral acids. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive. researchgate.net Examples of solid acids that could potentially be adapted for this synthesis include zeolites, sulfated zirconia, or functionalized silicas.

Transition Metal Catalysts: Copper-catalyzed reactions have been developed for the synthesis of N-substituted amidines from nitriles and amines under oxidative conditions. mdpi.com While this approach might require modification for the synthesis of an unsubstituted amidine, it represents a move towards more sustainable catalytic systems.

Alternative Reaction Conditions:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comrsc.orgresearchgate.netnih.govmdpi.com This can reduce energy consumption and the potential for byproduct formation. A microwave-assisted Pinner reaction or a direct amination of the nitrile could be explored.

Solvent Selection: Traditional organic solvents often have environmental and health impacts. The use of greener solvents, such as bio-derived alcohols or even water (if reaction conditions can be adapted), would be a significant improvement. For instance, some nitrile hydrations to amides have been successfully carried out in water using specific catalysts. researchgate.net

Atom Economy:

The Pinner reaction followed by ammonolysis is a relatively atom-economical route to amidines. However, alternative synthetic pathways that further improve atom economy are always a goal of green chemistry. Direct catalytic addition of ammonia to the nitrile would be a more direct and atom-economical approach if a suitable catalyst could be developed.

The table below outlines potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleProposed ApproachPotential Benefits
Safer Solvents and Auxiliaries Use of greener solvents like bio-ethanol or exploration of solvent-free conditions.Reduced environmental impact and worker exposure to hazardous solvents.
Use of Renewable Feedstocks If biphenyl-4-carbonitrile can be derived from renewable sources.Reduced reliance on fossil fuels.
Catalysis Replacement of HCl with a recyclable solid acid catalyst or a transition metal catalyst.Easier separation, catalyst reusability, reduced corrosion and waste.
Design for Energy Efficiency Application of microwave-assisted heating.Shorter reaction times and reduced energy consumption.
Reduce Derivatives Development of a direct catalytic amination of the nitrile to the amidine.Fewer reaction steps, reducing waste and increasing efficiency.

Pharmacological and Biological Evaluation of Biphenyl 4 Carboxamidine Hydrochloride and Its Analogs

Receptor Modulatory Activities

Biphenyl-4-carboxamidine hydrochloride and its structural analogs have been investigated for their ability to modulate the activity of various neurotransmitter receptors, playing a significant role in the central nervous system. Research has particularly focused on their interactions with serotonin (5-HT) and dopamine receptor subtypes, revealing a profile of potent and selective antagonism at specific receptors.

Serotonin (5-HT) Receptor Interactions

The serotonergic system is a key target for therapeutic intervention in a range of neuropsychiatric disorders. Biphenyl-carboxamidine derivatives have demonstrated significant interactions with several 5-HT receptor subtypes.

Analogs of this compound have been identified as potent antagonists of the 5-HT1B receptor. In a study evaluating a series of N-piperazinylphenyl biphenylcarboxamides, the 4'-amidinyl analogue of GR127935, a known 5-HT1B/1D antagonist, displayed high affinity for the rat 5-HT1B receptor. This analogue, which shares the core biphenyl-4-carboxamidine structure, exhibited an IC50 value of 0.5 nM at the rat 5-HT1B receptor, indicating a very strong binding affinity. nih.gov This potent antagonism suggests that compounds of this class can effectively block the activity of 5-HT1B receptors, which are implicated in the regulation of neurotransmitter release. The blockade of these autoreceptors can lead to an increase in serotonin levels, a mechanism relevant to the action of some antidepressant medications. acs.org

Similar to their effects on the 5-HT1B receptor, biphenyl-4-carboxamidine analogs have shown significant antagonist activity at the 5-HT1D receptor. The same 4'-amidinyl analogue that demonstrated high affinity for the 5-HT1B receptor also showed potent binding to the calf 5-HT1D receptor, with an IC50 value of 3 nM. nih.gov The 5-HT1B and 5-HT1D receptors share a high degree of sequence homology, and many ligands exhibit affinity for both subtypes. acs.org The dual antagonism of 5-HT1B and 5-HT1D receptors is a characteristic of several compounds investigated for the treatment of migraine and depression.

Compound AnalogueReceptor SubtypeBinding Affinity (IC50)
4'-Amidinyl analogueRat 5-HT1B0.5 nM
4'-Amidinyl analogueCalf 5-HT1D3 nM

While the primary activity of the biphenyl-4-carboxamidine scaffold appears to be potent antagonism at 5-HT1B/1D receptors, research into related biphenyl-carboxamide derivatives suggests potential interactions with other serotonin receptor subtypes. For instance, studies on different classes of biphenyl-carboxamides have revealed modulatory effects at the 5-HT2C receptor. nih.govnih.gov However, specific data on the direct interaction of this compound with a broader range of 5-HT receptor subtypes is not extensively detailed in the currently available literature. The selectivity profile of these compounds is a critical aspect of their pharmacological characterization, as interactions with other receptors can lead to a variety of biological effects.

Dopamine Receptor Interactions

The dopaminergic system is crucial for regulating motor function, motivation, reward, and executive functions. Alterations in dopamine signaling are associated with several neurological and psychiatric disorders.

D4 Receptor Selectivity

Analogs of biphenyl-4-carboxamidine have been explored for their selectivity towards the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric conditions. The D2-like subfamily of dopamine receptors, which includes D2, D3, and D4 receptors, shares high sequence homology, making the development of subtype-selective ligands a significant challenge.

Research has demonstrated that modifications to the biphenyl-carboxamide structure can lead to compounds with high affinity for the D4 receptor and marked selectivity over the D2 and D3 subtypes. For instance, certain piperidine and piperazine analogs have shown exceptional selectivity. One study highlighted a 4-benzylpiperidine derivative that maintained high D4R affinity (pKi = 8.79) while exhibiting a 2239-fold greater selectivity for D4R over D2R. mdpi.com Another compound, a 4-phenyl-1,2,3,6-tetrahydropyridine analog, also displayed a favorable D4R affinity (pKi = 8.82) and selectivity ratios of 380-fold over D2R and 162-fold over D3R. mdpi.com These selectivity profiles are often achieved through structural modifications that decrease the compound's affinity for D2 and D3 receptors while preserving or enhancing its interaction with the D4 receptor. nih.gov

Table 1: D4 Receptor Selectivity of Biphenyl (B1667301) Analogs

Compound Class D4R Affinity (pKi) D2/D4 Selectivity Ratio D3/D4 Selectivity Ratio
4-Benzylpiperidine Analog 8.79 2239 Not Reported
4-Phenyl-1,2,3,6-tetrahydropyridine Analog 8.82 380 162
Lead Compound Analog Not Reported 115 31

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in pain perception, has been a key target for the development of novel analgesics. Biphenyl-4-carboxamide derivatives have emerged as a promising class of TRPV1 antagonists. nih.govjst.go.jp

A series of these compounds were developed from the lead structure, N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride. nih.gov Through structure-activity relationship (SAR) studies, researchers identified analogs with potent antagonist activity. For example, the introduction of a benzoxazinone amide group led to a compound with an IC50 of 180 nM in a functional assay and a Ki of 65 nM in a human TRPV1 binding assay. researchgate.net Further optimization of the polar region of the molecule resulted in a benzo nih.govnih.govoxazin-3-one analog with a significantly improved IC50 value of 5 nM. researchgate.net Another study identified a clinical candidate, (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide hydrochloride (ASP8370), which demonstrated potent TRPV1 antagonism and showed significant effects in models of neuropathic pain. nih.gov

Table 2: TRPV1 Antagonistic Activity of Biphenyl-4-carboxamide Analogs

Compound Analog Measurement Value (nM)
Benzoxazinone Amide Analog IC50 (functional assay) 180
Benzoxazinone Amide Analog Ki (hTRPV1 binding) 65
Optimized Benzo nih.govnih.govoxazin-3-one Analog IC50 5
ASP8370 Not Specified Potent Antagonist

Angiotensin II Type 1 (AT1) Receptor Binding

The Angiotensin II Type 1 (AT1) receptor is a crucial component of the renin-angiotensin system, and its blockade is a primary strategy for treating hypertension. Many AT1 receptor blockers (ARBs) are built upon a biphenyl scaffold, highlighting the importance of this chemical structure for AT1 receptor affinity. nih.gov These ARBs are highly selective for the AT1 receptor, demonstrating 10,000 to 30,000 times greater affinity for it than for the AT2 receptor. nih.gov

The binding affinity of these compounds is typically in the low nanomolar range. For example, losartan, a foundational ARB, has reported IC50 values of 5.5 nM and 6.7 nM in different binding assays. nih.gov Another biphenyl derivative showed an efficient and long-lasting effect in reducing blood pressure in hypertensive rats. nih.gov Research into a 5-nitrobenzimidazole derivative, which replaces the biphenyl scaffold with an indole benzoic ring, demonstrated a high and durable activity with an IC50 of 1.03 nM in vascular smooth muscle cells. nih.gov

Table 3: AT1 Receptor Binding Affinity of Biphenyl Analogs and Related Compounds

Compound Binding Affinity (IC50)
Losartan 5.5 nM / 6.7 nM
5-Nitrobenzimidazole derivative 1.03 ± 0.26 nM

Carbonic Anhydrase Inhibition

Biphenyl-based structures have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play critical roles in various physiological processes.

Biphenylsulfonamides have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. mdpi.com These compounds often exhibit inhibitory constants (Ki) in the nanomolar range against isoforms such as hCA I, II, IX, XII, and XIV. nih.govresearchgate.netmdpi.com

One study reported a series of sulfonamides that significantly inhibited the physiologically dominant hCA II isoform with Ki values ranging from 2.4 nM to 4515 nM. mdpi.com The tumor-associated isoform hCA XII was also moderately inhibited by these compounds, with Ki values between 14 nM and 316 nM. mdpi.com Another investigation into benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides found that one compound displayed the highest activity against hCA II with a Ki of 3.3 nM, which was more potent than the standard inhibitor acetazolamide (Ki of 12.1 nM). nih.gov The same compound showed a Ki of 6.1 nM against hCA IX. nih.gov The selectivity of these inhibitors is influenced by the specific amino acid residues within the active sites of the different isoforms. nih.gov

Table 4: Inhibition of Human Carbonic Anhydrase Isoforms by Biphenyl Analogs

Isoform Compound Class/Number Inhibition Constant (Ki)
hCA II Biphenylsulfonamide Analog 2.4 nM
hCA XII Biphenylsulfonamide Analog 14 nM
hCA II Pyrazolecarboxamide Analog (15) 3.3 nM
hCA IX Pyrazolecarboxamide Analog (15) 6.1 nM
hCA II Acetazolamide (Standard) 12.1 nM

The inhibition of bacterial carbonic anhydrases is being explored as a novel antibacterial strategy. Phenolic derivatives have been shown to inhibit α-class carbonic anhydrases from pathogenic bacteria like Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα). nih.govresearchgate.net

A panel of 22 phenols and phenolic acids demonstrated inhibitory activities against NgCAα with Ki values ranging from 0.6 to 76.0 µM. nih.gov The most effective inhibitors for this enzyme included simple phenol, 3-aminophenol, and paracetamol, with Ki values between 0.6 and 1.7 µM. nih.gov For VchCAα, the inhibition constants were in the range of 0.7 to 81.6 µM, with phenol and 3-amino-4-chlorophenol being among the most potent inhibitors (Ki values of 0.7–1.2 µM). nih.gov These findings suggest that even small modifications to the inhibitor's scaffold can drastically affect its activity against bacterial CAs. nih.gov

Table 5: Inhibition of Bacterial Carbonic Anhydrases by Phenolic Compounds

Bacterial Enzyme Compound Inhibition Constant (Ki)
N. gonorrhoeae (NgCAα) Phenol 0.6 - 1.7 µM
N. gonorrhoeae (NgCAα) 3-Aminophenol 0.6 - 1.7 µM
N. gonorrhoeae (NgCAα) Paracetamol 0.6 - 1.7 µM
V. cholerae (VchCAα) Phenol 0.7 - 1.2 µM
V. cholerae (VchCAα) 3-Amino-4-chlorophenol 0.7 - 1.2 µM

Branched-Chain Aminotransferase (BCATm) Inhibition

The mitochondrial branched-chain aminotransferase (BCATm) is an enzyme involved in the metabolism of branched-chain amino acids. The discovery of potent inhibitors for BCATm has been advanced through the hybridization of hits from fragment and high-throughput screening. One successful approach led to a series of inhibitors based on a 2-benzylamino-pyrazolo[1,5-a]pyrimidinone-3-carbonitrile template. nih.gov

Through structure-guided optimization, compounds with excellent pharmacokinetic properties were developed. A key compound from this series, 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, demonstrated in vivo activity in mice. nih.gov Oral administration of this inhibitor led to a significant increase in the circulating levels of the branched-chain amino acids leucine, isoleucine, and valine, providing proof of concept for its biological activity. nih.gov

Programmed Death-Ligand 1 (PD-L1) Interactionnih.gov

Biphenyl derivatives have emerged as a significant class of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology. nih.govresearchgate.net The biphenyl moiety is a core structural feature in many of these inhibitors. researchgate.netresearchgate.net These compounds function by binding to PD-L1 and inducing its dimerization, which in turn blocks its interaction with the PD-1 receptor. unifi.itnih.gov This mechanism is a promising strategy in cancer immunotherapy as it can restore the anti-tumor immune response. nih.govresearchgate.net

Research has led to the development of numerous biphenyl-containing molecules with potent inhibitory activity against the PD-1/PD-L1 interaction, often exhibiting IC50 values in the nanomolar to picomolar range in biochemical assays. nih.gov For instance, a series of nonsymmetric C2 inhibitors based on a biphenyl structure effectively blocked the PD-1/PD-L1 interaction, with most compounds showing IC50 values in the single-digit nanomolar range and below in a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov One particular compound from this series demonstrated an EC50 inhibitory activity of 21.8 nM in a cell-based coculture PD-1 signaling assay. nih.gov

The interaction of these biphenyl ligands with PD-L1 has been characterized at the molecular level. The biphenyl group typically occupies a hydrophobic pocket on the PD-L1 surface, composed of amino acid residues such as Tyr56, Met115, and Ala121. nih.gov Structural studies, including X-ray crystallography and NMR, have provided detailed insights into the binding modes of these inhibitors and the conformational changes they induce in PD-L1. unifi.itnih.gov

Table 1: PD-1/PD-L1 Interaction Inhibitory Activity of Selected Biphenyl Analogs

Compound Assay Type IC50/EC50
Nonsymmetric C2 Inhibitor 2 Cell-based coculture PD-1 signaling assay 21.8 nM (EC50) nih.gov
Various Nonsymmetric C2 Inhibitors Homogeneous time-resolved fluorescence (HTRF) assay Single-digit nM and below (IC50) nih.gov

AMPA Receptor Modulationmdpi.com

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system, has been identified as a target for compounds containing amidine and biphenyl functionalities. frontiersin.orgmdpi.com Certain isoxazole-4-carboxamide derivatives featuring a biphenyl substitution have been shown to modulate AMPA receptor activity. nih.gov

In one study, a compound with a biphenyl substitution, referred to as CIC-9, demonstrated inhibitory effects on AMPA receptors. nih.gov Although it exhibited moderate activity, it was noted that the increased steric bulk from the biphenyl group might influence its interaction with the receptor. nih.gov Amidine-containing compounds, in general, have been investigated as inhibitors of ionotropic glutamate receptors, including AMPA receptors. frontiersin.orgnih.gov These compounds can act as channel blockers, with some showing preferential inhibition of calcium-permeable AMPA receptors (CP-AMPARs). nih.gov For instance, several amidine compounds displayed IC50 values in the range of 30-60 µM for CP-AMPARs. nih.gov

Muscarinic Receptor and β2 Adrenoceptor Modulation (MABA compounds)acs.org

A novel class of compounds, known as MABA (Muscarinic Antagonist and β2-Adrenoceptor Agonist), has been developed, incorporating a biphenyl moiety. One such compound, Biphenyl-2-yl-carbamic acid 1-{9-[(R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydro-quinolin-5-yl)-ethylamino]-nonyl}-piperidin-4-yl ester (THRX-198321), is a bifunctional molecule designed to simultaneously act as a muscarinic acetylcholine receptor (mAChR) antagonist and a β2-adrenoceptor (β2AR) agonist. nih.gov

This compound exhibits high affinity for both M2 and M3 muscarinic receptor subtypes, with apparent pKi values of 10.57 and 9.57, respectively. nih.gov The biphenyl-2-yl-carbamic acid portion of the molecule serves as the muscarinic antagonist component. nih.gov The design of such dual-target molecules is a strategic approach in the development of therapies for respiratory diseases, where both muscarinic antagonism and β2-adrenergic agonism are beneficial. mdpi.com The modulation of these receptors by a single chemical entity can offer advantages in terms of pharmacology and patient compliance.

Enzyme Inhibition Studies

Cyclooxygenase (COX) Enzyme Inhibitionnih.gov

Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Biphenyl-containing structures have been explored for their potential to selectively inhibit COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govrsc.org The development of selective COX-2 inhibitors is desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net

Several series of compounds incorporating a biphenyl scaffold have demonstrated significant COX-2 inhibitory activity. For example, a series of 1,4-benzoxazine derivatives with a biphenyl-type structure showed promising results, with some compounds exhibiting IC50 values for COX-2 in the range of 0.57–0.72 μM. rsc.org Another study on benzophenone analogues with biphenyl moieties reported considerable inhibition of COX-2, with activities ranging from 44–60% at a 100 μM concentration. nih.govacs.org Furthermore, certain 2,3-disubstituted-4(3H)-quinazolinones with a p-benzenesulfonamide moiety attached to a phenyl ring have shown strong COX-2 inhibition. researchgate.netmdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Biphenyl Analogs

Compound Class Compound Example IC50 (COX-2) Selectivity Index (SI)
1,4-Benzoxazine derivatives 3e, 3f, 3r, 3s 0.57–0.72 μM rsc.org 186.8–242.4 rsc.org
Isoxazole-based scaffold IXZ3 0.95 μM nih.govacs.org Not specified
4-Aryl-hydrazonopyrolones PYZ9 0.72 μM nih.govacs.org Not specified

Fatty Acid Amide Hydrolase (FAAH) Inhibitionnih.gov

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation, as it increases the levels of endogenous cannabinoids. mdpi.com Biphenyl-containing compounds have been identified as potent FAAH inhibitors. nih.gov

One of the well-studied FAAH inhibitors with a biphenyl structure is 3'-carbamoyl-biphenyl-3-yl-cyclohexylcarbamate (URB597). nih.gov This compound and its analogs have been shown to effectively inhibit FAAH activity. nih.govnih.gov For example, URB878, an analog of URB597, is a highly potent FAAH inhibitor with an IC50 value of 0.33 nM. nih.gov The mechanism of action for many of these inhibitors involves the carbamoylation of the active site serine residue of the FAAH enzyme. researchgate.net The biphenyl moiety in these molecules contributes to their binding affinity and inhibitory potency. nih.gov

Acetylcholinesterase (AChE) Inhibitionunifi.it

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov AChE inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. mdpi.com While the core structure of this compound is not a classical scaffold for AChE inhibitors, derivatives of carboxamides and related structures have been investigated for this activity.

For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed dual inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values for AChE ranging from 27.0 to 106.8 μM. nih.gov These compounds are believed to act as non-covalent inhibitors, occupying the active site cavity of the enzyme. nih.gov While direct evidence for AChE inhibition by this compound is limited in the provided context, the broader class of carboxamides has shown potential in this area. Further research would be needed to specifically evaluate the AChE inhibitory properties of this compound and its close analogs.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of metalloenzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. The inhibition of these enzymes has emerged as a potential therapeutic strategy for various conditions. Research into the inhibitory effects of biphenyl derivatives has identified several analogs with significant activity against different isoforms of alkaline phosphatase.

A study on pyrazine (B50134) carboxamide derivatives, which incorporate a biphenyl moiety, identified a potent inhibitor of human placental alkaline phosphatase (PLAP). Specifically, the compound N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide, demonstrated significant competitive inhibition with a half-maximal inhibitory concentration (IC₅₀) of 1.469 ± 0.02 µM. ptfarm.pl

Furthermore, investigations into a series of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines revealed compounds with selective inhibitory activity. One such analog, 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine, was a potent and selective inhibitor of human intestinal alkaline phosphatase (IAP) with an IC₅₀ value of 0.71 ± 0.02 µM. bohrium.com Another compound in the same series, 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine, was identified as the most potent inhibitor of human tissue non-specific alkaline phosphatase (TNAP) with an IC₅₀ of 1.09 ± 0.18 µM. bohrium.com

Table 1: Alkaline Phosphatase Inhibition by Biphenyl Analogs

Compound Name Enzyme Target Inhibition (IC₅₀)
N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide Human Placental Alkaline Phosphatase (PLAP) 1.469 ± 0.02 µM
1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine Human Intestinal Alkaline Phosphatase (IAP) 0.71 ± 0.02 µM
1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine Human Tissue Non-specific Alkaline Phosphatase (TNAP) 1.09 ± 0.18 µM

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of biphenyl-4-carboxylic acid have demonstrated notable in vitro activity against Gram-positive bacteria. A series of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides were evaluated for their antibacterial properties. mdpi.com Similarly, a study on biphenyl and dibenzofuran (B1670420) derivatives highlighted several compounds with potent activity against antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

One of the most active compounds, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol, showed a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL against MRSA. researchgate.net Another analog, 5-(9H-carbazol-2-yl)benzene-1,2,3-triol, was also highly effective against multidrug-resistant Enterococcus faecalis with a MIC of 6.25 μg/mL. researchgate.net In a separate study, biphenyl-4-carboxamide derivatives were synthesized and tested, with one compound in particular showing potent activity against S. aureus.

Table 2: Antibacterial Activity of Biphenyl Analogs Against Gram-Positive Bacteria

Compound Name Bacterial Strain Activity (MIC)
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol Methicillin-resistant Staphylococcus aureus (MRSA) 3.13 μg/mL
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol Multidrug-resistant Enterococcus faecalis (MREf) 6.25 μg/mL

The antibacterial spectrum of biphenyl analogs extends to Gram-negative bacteria. Synthesized derivatives of biphenyl-4-carboxylic acid have been tested against both Escherichia coli and Pseudomonas aeruginosa. mdpi.com Further research into a series of biphenyl and dibenzofuran derivatives identified compounds with inhibitory activity comparable to ciprofloxacin against carbapenem-resistant Acinetobacter baumannii. researchgate.net

A significant development in this area is the evaluation of biphenyl analogs against extensively drug-resistant (XDR) Salmonella Typhi, the causative agent of typhoid fever. XDR S. Typhi is resistant to standard antibiotics, making the discovery of new therapeutic agents a priority. A synthesized pyrazine carboxamide derivative, N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide, demonstrated the highest antibacterial potency against XDR S. Typhi with a MIC of 6.25 mg/mL and an inhibition zone of 17 mm. ptfarm.pl

Table 3: Antibacterial Activity of Biphenyl Analogs Against Gram-Negative Bacteria

Compound Name Bacterial Strain Activity
N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide Extensively Drug-Resistant (XDR) S. Typhi MIC: 6.25 mg/mL
N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide Extensively Drug-Resistant (XDR) S. Typhi Inhibition Zone: 17 mm
4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol Carbapenem-resistant Acinetobacter baumannii (CRAB) Comparable to Ciprofloxacin
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol Carbapenem-resistant Acinetobacter baumannii (CRAB) Comparable to Ciprofloxacin

There is no specific research data available regarding the direct effects of this compound or its close analogs on the disruption of bacterial biofilms within the scope of the conducted search.

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, Candida glabrata)

Biphenyl-containing structures have been investigated for their potential as antifungal agents. Studies have shown that analogs of this compound possess activity against various fungal pathogens.

An amine derivative structurally related to a biphenyl-4-carboxamide "hit structure," and its corresponding hydrochloride salt, demonstrated fungicidal potential against Candida glabrata strain 33. The hydrochloride salt was noted to be slightly more effective, potentially due to improved water solubility. Both the amine and its hydrochloride salt exhibited a minimum fungicidal concentration (MFC) of 1.000 mg/mL against this specific C. glabrata strain.

Other research on biphenyl-4-carboxylic acid derivatives has confirmed their in vitro antifungal activity against both Candida albicans and Aspergillus niger. mdpi.com Additionally, a series of 5-arylfuran-2-carboxamide derivatives, designed as bioisosteric replacements for the diphenyl fragment, were tested against several Candida species. The most active of these, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains, with MIC values ranging from 0.062 to 0.125 mg/mL for C. glabrata.

Table 4: Antifungal Activity of Biphenyl Analogs

Compound Name/Class Fungal Strain Activity
Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide & its HCl salt Candida glabrata strain 33 MFC: 1.000 mg/mL
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide Candida glabrata MIC: 0.062–0.125 mg/mL
Biphenyl-4-carboxylic acid derivatives Candida albicans Active in vitro
Biphenyl-4-carboxylic acid derivatives Aspergillus niger Active in vitro

Antimycobacterial Activity

The global health challenge posed by tuberculosis, exacerbated by the emergence of multidrug-resistant strains, necessitates the discovery of novel antimycobacterial agents. Biphenyl derivatives have been identified as a promising class of compounds in this regard. While specific studies on this compound are limited, research into related biphenyl and carboxamide structures provides insights into their potential antimycobacterial efficacy.

For instance, biphenyl-4-carboxylic acid has been reported to exhibit antimycobacterial activities. The structural motif of a biphenyl core is present in compounds that have been investigated for their ability to inhibit mycobacterial growth. Further research is required to specifically evaluate the antimycobacterial spectrum and potency of this compound.

Anti-inflammatory and Analgesic Properties

Biphenyl and carboxamide moieties are features of various compounds with established anti-inflammatory and analgesic properties. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl structure. medcraveonline.com The anti-inflammatory and analgesic potential of this compound analogs has been explored in preclinical models.

One study investigated a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives for their anti-inflammatory and analgesic effects. nih.gov The most active compound in this series, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, demonstrated a dose-dependent reduction in carrageenan-induced rat paw edema. nih.gov Furthermore, this compound exhibited significant analgesic activity by dose-dependently inhibiting acetic acid-induced writhing in mice. nih.gov These findings suggest that the biphenyl carboxamide scaffold is a promising framework for the development of new anti-inflammatory and analgesic agents.

CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide10Data not available in provided text
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide20Data not available in provided text
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide30Data not available in provided text

Data on the percentage of inhibition for specific doses was not available in the search results.

Insecticidal Activity

The development of novel insecticides is crucial for managing agricultural pests, particularly those that have developed resistance to existing treatments. Biphenyl carboxamidine derivatives have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. nih.gov

In one study, a series of new biphenyl carboxamidines were designed and tested for their toxicity against S. littoralis. nih.gov Among the tested compounds, certain biphenyl carboxamidine analogs demonstrated potent insecticidal effects. The lethal concentration 50 (LC50) values, which represent the concentration required to kill 50% of the test population, were determined. For example, the biphenyl carboxamidine analog designated as 4b exhibited an LC50 value of 216.624 ppm. nih.gov

CompoundLC50 (ppm)LC90 (ppm)Toxicity Index (%)
Biphenyl carboxamidine analog 4b216.6242656.29611.72
Methomyl (Reference)25.39657.860100

These results indicate that the biphenyl carboxamidine scaffold holds promise for the development of new insecticidal agents.

Anticancer and Antitumor Activities

The biphenyl scaffold is a key structural feature in a variety of compounds that exhibit antiproliferative activity against cancer cells. Research has shown that certain hydroxylated biphenyl compounds can inhibit the growth of malignant melanoma cells with high selectivity. nih.gov For instance, two such compounds, designated as 11 and 12, displayed potent antitumor potential against melanoma cells with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, while showing no toxicity to normal fibroblasts at concentrations up to 32 µM. nih.gov

Another study on biphenyl-4-carboxylic acid derivatives demonstrated their in vitro anticancer activity against breast cancer cell lines. The benzyloxy derivative, compound 3j, showed potent activity against both MCF-7 and MDA-MB-231 cell lines with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively.

CompoundCell LineIC50 (µM)
Hydroxylated biphenyl compound 11Melanoma1.7 ± 0.5
Hydroxylated biphenyl compound 12Melanoma2.0 ± 0.7
Biphenyl-4-carboxylic acid derivative 3jMCF-79.92 ± 0.97
Biphenyl-4-carboxylic acid derivative 3jMDA-MB-2319.54 ± 0.85

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Biphenyl compounds have been shown to modulate apoptotic signaling pathways in cancer cells. For example, the hydroxylated biphenyl compound D6, a structural analog of curcumin, has been demonstrated to induce apoptosis through the intrinsic pathway, involving the activation of caspases. nih.gov

Furthermore, a nonplanar analog of fascaplysin, biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, was found to upregulate p53, p21, and p27 proteins, while downregulating cyclin B1 and Cdk1 in p53-positive cancer cells, leading to cell cycle arrest and apoptosis. nih.gov These findings highlight the potential of biphenyl derivatives to selectively trigger apoptotic cell death in cancer cells.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy. Biphenylamide derivatives have emerged as a promising class of Hsp90 inhibitors. nih.gov These compounds are designed to interact with the C-terminal domain of Hsp90, leading to the degradation of Hsp90-dependent client proteins and subsequent inhibition of cancer cell proliferation. nih.gov

Structure-activity relationship studies have shown that modifications to the biphenyl scaffold can enhance Hsp90 inhibitory activity. For instance, certain biphenylamide derivatives have been shown to inhibit the proliferation of breast cancer cell lines at nanomolar concentrations, which directly correlates with Hsp90 inhibition. nih.gov Western blot analyses have confirmed that these compounds induce the degradation of Hsp90 client proteins such as Her2, Raf, and Akt at concentrations similar to their antiproliferative IC50 values. nih.gov

Immunotherapeutic Applications (PD-L1 interaction)

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Small molecules that can inhibit this interaction are of significant interest in cancer immunotherapy. The biphenyl scaffold is a key pharmacophore in many small-molecule inhibitors of the PD-1/PD-L1 interaction. nih.govnih.gov

Research has led to the development of various biphenyl derivatives that effectively block the PD-1/PD-L1 pathway. These inhibitors can be broadly categorized into symmetrical and asymmetrical types based on their structural features. nih.gov The core biphenyl structure is understood to be a crucial element for binding to PD-L1. researchgate.net

Though specific studies on this compound are not detailed, numerous biphenyl analogs have demonstrated potent inhibitory activity. For instance, a series of nonsymmetric C2 inhibitors based on a biphenyl structure with an amide linker have been synthesized and shown to effectively block the PD-1/PD-L1 interaction. nih.gov These compounds induce the dimerization of PD-L1, which prevents its binding to PD-1.

Table 1: Examples of Biphenyl Analogs as PD-1/PD-L1 Inhibitors

Compound Type Key Structural Features Reported Activity
Asymmetrical Biphenyl Derivatives Biphenyl core with an amide linker Potent inhibition of PD-1/PD-L1 interaction
Biphenyl Ether Analogs Containing pomalidomide Excellent inhibitory activity against PD-1/PD-L1

This table is generated based on data from various biphenyl derivative studies and does not represent this compound specifically.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the biphenyl (B1667301) scaffold, computational and SAR studies have identified several key pharmacophoric elements that are critical for biological activity.

The biphenyl moiety itself is a foundational pharmacophoric element, often acting as a privileged structure in drug discovery due to its ability to adopt different conformations and interact with various biological targets. nih.gov Pharmacophore models developed for biphenyl derivatives frequently highlight the two aromatic rings as essential features. nih.gov These rings can engage in crucial hydrophobic and π-π stacking interactions within a receptor's binding pocket.

For biphenyl derivatives designed as aromatase inhibitors, a four-point pharmacophore model has been proposed, consisting of two hydrogen-bond acceptors and two aromatic rings. nih.govingentaconnect.com In the context of Biphenyl-4-carboxamidine hydrochloride, the terminal carboxamidine group is a critical feature. It is a strong basic group that is protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and engage in ionic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in a target protein. This interaction often serves as a key anchor point for the molecule within the binding site.

Similarly, in studies of biphenyl amide derivatives targeting the 5-hydroxytryptamine 2B (5-HT2B) receptor, the biphenyl amide fragment was identified as a core component of the pharmacophore, responsible for key interactions. nih.gov The relative orientation and distance between the aromatic rings and the hydrogen-bonding groups are defining characteristics of the pharmacophore that dictate binding affinity and specificity.

Influence of Substituent Effects on Biological Activity

The biological activity of the biphenyl scaffold is highly tunable through the strategic placement of various substituents on one or both phenyl rings. The nature, size, and position of these substituents can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties by altering its electronic distribution, lipophilicity, and steric profile.

Structure-activity relationship studies on biphenylamide derivatives designed as Hsp90 C-terminal inhibitors have shown that modifications to the benzamide (B126) side chain can significantly enhance anti-proliferative activity. nih.gov For instance, the addition of halogen or methoxy (B1213986) groups to this part of the molecule led to compounds with potent activity against breast cancer cell lines. nih.gov Conversely, introducing a nitrogen atom into the biphenyl ring system was found to be detrimental, causing a two- to three-fold reduction in anti-proliferative effects. nih.gov

In the development of fungicidal agents based on biphenyl carboxamides, a series of derivatives with diverse substituent patterns were synthesized. acs.org These studies allow for a systematic exploration of how different functional groups impact the antifungal spectrum and potency. The findings from such studies are often compiled to build a comprehensive understanding of the SAR.

Below is a data table summarizing representative substituent effects on the biological activity of biphenyl amide analogues, based on published research findings.

Parent ScaffoldSubstituent PositionSubstituent GroupEffect on Biological ActivityTarget/AssayReference
Biphenyl Amideortho to amideVarious bulky groupsDecreased activityHsp90 Inhibition nih.gov
Biphenyl Benzamidepara-positionHalogens (Cl, Br, I)Increased activityAnti-proliferative (Breast Cancer) nih.gov
Biphenyl Benzamidepara-positionMethoxy (OCH₃)Increased activityAnti-proliferative (Breast Cancer) nih.gov
Biphenyl Ring SystemA or B RingNitrogen (pyridine analog)Decreased activityAnti-proliferative (Breast Cancer) nih.gov
ortho-Biphenyl CarboxamideVariousSystematic modificationsLed to potent low nanomolar inhibitorsHedgehog Signaling Inhibition nih.gov

Chirality and Stereoisomerism in Activity

Biphenyl derivatives can exhibit a unique form of chirality known as atropisomerism. numberanalytics.compharmaguideline.com This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings. slideshare.netrsc.org If the ortho-positions of each ring are occupied by sufficiently bulky substituents, steric hindrance can prevent the rings from rotating freely, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers) that can be isolated. pharmaguideline.comrsc.org

This axial chirality is a critical consideration in the SAR of biphenyl compounds, as stereoisomers often exhibit significantly different biological activities, potencies, and toxicological profiles. numberanalytics.com The distinct three-dimensional arrangement of the functional groups in each atropisomer can lead to differential binding affinities for a chiral biological target, such as a protein receptor or enzyme active site.

For a biphenyl compound to be chiral, the substituents on each ring must be arranged asymmetrically to prevent the molecule from having a plane of symmetry. youtube.com The stability of the atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation, which is directly related to the size of the ortho-substituents. rsc.org While this compound itself lacks ortho-substituents and therefore does not exhibit atropisomerism, derivatives with substitutions at the 2, 2', 6, or 6' positions could be chiral and would require evaluation of each stereoisomer's individual activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding SAR, predicting the activity of novel compounds, and optimizing lead structures.

2D and 3D QSAR Studies

Both 2D and 3D-QSAR studies have been successfully applied to series of biphenyl derivatives. walshmedicalmedia.commedcraveonline.com

2D-QSAR studies correlate biological activity with calculated molecular descriptors derived from the 2D representation of the molecule. These can include physicochemical properties like logP (lipophilicity), molecular weight, and electronic parameters, as well as topological indices that describe molecular shape and branching. For biphenyl carboxamide analogues with analgesic activity, 2D-QSAR models have been developed that successfully identify the key features required for potency. walshmedicalmedia.com

3D-QSAR methods provide a more detailed, three-dimensional perspective by correlating activity with the steric and electrostatic fields surrounding the molecules. researchgate.net In a study of biphenyl amides as VEGFR-2 inhibitors, 3D-QSAR models were developed to provide insights into the structural requirements for potent inhibition. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative potential) are favorable or unfavorable for activity, thereby guiding the rational design of new analogues.

Predictive Modeling of Biological Activity

The primary goal of QSAR is the development of statistically robust models with strong predictive power. To achieve this, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability on compounds not used in its creation. medcraveonline.com

The predictive power of a QSAR model is often assessed by statistical metrics such as the cross-validated correlation coefficient (Q²) for the training set and the predictive correlation coefficient (R²_pred) for the external test set. For example, a 3D-QSAR pharmacophore model for biphenyl derivatives as aromatase inhibitors yielded a model with a high correlation coefficient (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for the test set. nih.gov Similarly, a QSAR study on biphenyl carboxamide analogues for analgesic activity produced a model with a predicted R² of 0.7217, indicating a good predictive model. medcraveonline.com Such validated models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted biological activity for synthesis and testing.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand and its biological target at an atomic level.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor or enzyme. nih.gov For biphenyl derivatives, docking studies can reveal how the two phenyl rings fit into the binding pocket and which specific amino acid residues they interact with. researchgate.net The carboxamidine group of this compound would be expected to form strong hydrogen bonds or salt bridges with key residues, while the biphenyl rings might engage in hydrophobic or π-π interactions. Docking studies on biphenyl carboxamide analogues have successfully identified significant interactions with active site amino acids in targets like COX-2. researchgate.net These studies help rationalize observed SAR and provide a structural basis for ligand binding.

Molecular Dynamics (MD) Simulations complement the static picture provided by docking. An MD simulation calculates the motion of atoms in the ligand-protein complex over time, providing insights into its stability, flexibility, and the dynamics of the binding interactions. benthamopenarchives.comacs.org MD simulations have been used to confirm the stability of the binding poses of biphenyl-based inhibitors in their targets, such as PD-L1. unifi.itresearchgate.net By simulating the complex in a more physiologically realistic environment (e.g., solvated in water), MD can reveal subtle conformational changes and the persistence of key interactions, offering a more accurate assessment of the binding mechanism. nih.gov

Density Functional Theory (DFT) Studies in SAR

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and properties of molecules, providing deep insights for SAR studies. For biphenyl derivatives, DFT calculations can elucidate properties that govern their intermolecular interactions and reactivity.

DFT methods, such as B3LYP with a 6-31G(d) basis set, have been used to calculate the dipole moments of various biphenyl derivatives. researchgate.net The magnitude and orientation of the dipole moment are critical for understanding electrostatic interactions with a protein target. By correlating these calculated electronic properties with biological activity, researchers can develop more predictive SAR models.

Furthermore, DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) can also be calculated, mapping the regions of positive and negative electrostatic potential onto the molecule's surface. researchgate.net This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for identifying regions that will likely participate in hydrogen bonding or other electrostatic interactions within a binding pocket. DFT calculations have also been used to elucidate reaction mechanisms and understand the origin of stereoselectivity in reactions involving biphenyl scaffolds, which is crucial for designing stereospecific ligands. acs.org

Table 4: Application of DFT in the Study of Biphenyl Derivatives
Calculated PropertyDFT Method/Basis Set ExampleRelevance to SARReference
Dipole MomentB3LYP/6-31G(d)Predicts the strength and nature of electrostatic interactions with a target protein. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO)B3LYP/6-311G(d,p)Indicates molecular stability, reactivity, and electron mobility. researchgate.net
Molecular Electrostatic Potential (MEP)B3LYP/6-311G(d,p)Identifies regions for hydrogen bonding and electrostatic interactions. researchgate.net
Reaction Mechanisms/EnantioselectivityNot specifiedElucidates stereochemical requirements for binding and activity. acs.org

Preclinical and Translational Research

In Vitro Studies

In vitro studies are fundamental to the preclinical evaluation of new chemical entities, providing initial insights into their biological activity, mechanism of action, and potential liabilities. For compounds related to Biphenyl-4-carboxamidine hydrochloride, a range of assays have been employed to characterize their effects at the cellular and molecular level.

The interaction of a compound with specific cellular receptors is a critical component of its pharmacological profile. Cell-based assays are utilized to determine both the binding affinity of a compound to its target receptor and its subsequent functional effect, whether as an agonist, antagonist, or modulator.

Receptor-binding assays are commonly performed in a competitive inhibition format. merckmillipore.com In this setup, a radiolabeled ligand with known affinity for the target receptor is incubated with cells or cell membranes expressing the receptor. The displacement of this radiolabeled ligand by the test compound is measured, allowing for the calculation of binding parameters such as the inhibition constant (Ki). merckmillipore.com

Functional assays, on the other hand, measure the downstream consequences of receptor binding. These can include a variety of cellular responses, such as the activation of second messenger systems, changes in protein phosphorylation, or alterations in gene expression. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) can be adapted to visualize molecular events like protein phosphorylation in living cells, providing a dynamic view of a compound's functional activity. nih.gov While these are standard methods for characterizing compounds, specific receptor binding and functional activity data for this compound are not detailed in the available literature, which focuses more on its enzymatic and antimicrobial effects.

Derivatives of biphenyl-carboxamide have been evaluated for their inhibitory activity against a variety of enzymes, indicating a broad potential for therapeutic applications. Spectrophotometric assays are commonly used to measure the activity of these enzymes in the presence of the inhibitor compounds. mdpi.com

Studies have demonstrated that certain biphenyl-4-carboxamide derivatives can inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. researchgate.netbohrium.com For instance, one derivative showed 84.36% inhibition of AChE at a concentration of 0.5 mM. bohrium.com Another related compound, 4-Sulfamoyl-1,1′-biphenyl-4′-carboxamide, was identified as a potent inhibitor of various human carbonic anhydrase (hCA) isoforms, with Ki values in the nanomolar range against hCA II and hCA XIV. acs.org Furthermore, other 1,4-biphenyl amide derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.gov

Table 1: Enzyme Inhibition by Biphenyl-Carboxamide Derivatives
Compound ClassEnzyme TargetKey FindingReference
Biphenyl-4-carboxamide derivativeAcetylcholinesterase (AChE)84.36% inhibition at 0.5 mM bohrium.com
Biphenyl-4-carboxamide derivativeButyrylcholinesterase (BChE)52.19% inhibition at 0.5 mM bohrium.com
4-Sulfamoyl-1,1′-biphenyl-4′-carboxamideCarbonic Anhydrase II (hCA II)Ki = 5.3 nM acs.org
4-Sulfamoyl-1,1′-biphenyl-4′-carboxamideCarbonic Anhydrase XIV (hCA XIV)Subnanomolar Ki acs.org
1,4-Biphenyl amide derivative17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)IC50 = 160 nM nih.gov

Evaluating the cytotoxicity of a compound is a critical step to determine its therapeutic window. This is often assessed by measuring cell viability after exposure to the compound across a range of concentrations.

Research into biphenyl-4-carboxamide derivatives has included assessments of their impact on cancer cell lines. One derivative was tested against human liver cancer cell lines (HepG2), resulting in a cell viability of 29.33% when applied at a concentration of 100 μg/mL. researchgate.netbohrium.com In a separate line of research focused on developing 17β-HSD2 inhibitors, efforts were made to lower the cytotoxicity observed with an initial lead compound. nih.gov This optimization led to a new 1,4-biphenyl amide derivative with a lethal dose 50 (LD50) of approximately 25 μM, indicating a more favorable cytotoxicity profile. nih.gov

Table 2: Cytotoxicity of Biphenyl-Carboxamide Derivatives
Compound ClassCell LineMetricResultReference
Biphenyl-4-carboxamide derivativeHuman Liver Cancer (HepG2)Cell Viability29.33% at 100 µg/mL researchgate.netbohrium.com
1,4-Biphenyl amide derivativeNot specifiedLD50~25 µM nih.gov

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium or fungus in vitro. nih.govresearchgate.net

Studies on biphenyl-4-carboxamide derivatives have revealed significant antibacterial and antifungal activities. researchgate.netbohrium.com Specifically, carboxamide derivatives containing a 2,4-dinitrophenyl moiety demonstrated potent inhibition against a range of bacterial and fungal strains. researchgate.net The MICs for these compounds were found to be in the range of 150.7–295 μg/mL. researchgate.net

Table 3: Antimicrobial Activity of Biphenyl-Carboxamide Derivatives
Compound ClassOrganism TypeMetricResult RangeReference
Biphenyl-4-carboxamide derivative (with 2,4-dinitrophenyl)Bacteria and FungiMIC150.7–295 μg/mL researchgate.net

Understanding how a compound interacts with and crosses biological membranes is crucial, particularly for antimicrobial agents that may target bacterial membranes. In vitro permeability assays are conducted in diffusion cell systems where a biomimetic barrier separates a donor and an acceptor compartment. nih.gov

For some antimicrobial compounds structurally related to this compound, the mechanism of action involves permeabilizing the bacterial membrane. mdpi.com Studies on such molecules show that as they accumulate in the phospholipid bilayer, the membrane's fluidity and permeability increase. mdpi.com This is accompanied by a decrease in membrane thickness and lower chain order, which facilitates the passage of small solutes and disrupts cellular integrity. mdpi.com This membrane-disrupting activity is a plausible mechanism contributing to the antimicrobial effects observed in MIC assays.

In Vivo Animal Models

Following promising in vitro results, in vivo animal models are employed to understand a drug candidate's behavior in a complex biological system. nih.gov These studies are essential for characterizing pharmacokinetic (PK) and pharmacodynamic (PD) properties, which helps bridge the gap between in vitro activity and potential clinical efficacy. nih.gov The goal is to integrate these data to project human dosage regimens that are anticipated to be both safe and effective. nih.gov

While specific in vivo animal model data for this compound were not identified in the reviewed literature, studies on other carboxamidine hydrochloride salts provide a relevant framework. For example, research on a new antileishmanial bis(pyridine-2-carboxamidine) hydrochloride salt involved pharmacokinetic studies in animal models following oral administration. nih.gov These studies allowed researchers to correlate plasma drug concentrations with the in vitro IC50 values against the target parasite. nih.gov The high half-life values observed suggested that repeated dosing could lead to sustained plasma levels, which is a critical factor for therapeutic success and limiting the development of drug resistance. nih.gov Such in vivo models are indispensable for validating in vitro findings and selecting lead candidates for further development. nih.gov

Neuropathic Pain Models

Currently, there is no publicly available research specifically investigating the effects of this compound in established animal models of neuropathic pain.

Migraine Models

There is no readily available scientific literature on the evaluation of this compound in preclinical models of migraine.

Depression and Anxiety Models

At present, studies detailing the assessment of this compound in animal models of depression and anxiety have not been identified in the public domain.

Hypertension and Cardiovascular Models

Publicly accessible research on the effects of this compound in preclinical models of hypertension and other cardiovascular diseases is not currently available.

Anti-inflammatory and Analgesic Models

There is no specific information available in the scientific literature regarding the evaluation of this compound in anti-inflammatory and analgesic models.

Insecticidal Efficacy Studies

Recent preclinical research has demonstrated the potential of biphenyl (B1667301) carboxamidine derivatives, including the hydrochloride salts, as insecticidal agents. A 2023 study investigated the toxicity and insecticidal activity of newly synthesized biphenyl carboxamidines against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest known for developing resistance to conventional insecticides. cornell.edu

In this research, four novel biphenyl carboxamidine hydrochloride salts (4a–d) were synthesized and evaluated. cornell.edu The findings indicated that these compounds exhibited notable toxic effects on the larvae of S. littoralis. Specifically, compound 4b was identified as one of the most potent among the tested biphenyl and aza-analogue derivatives. cornell.edu

The insecticidal efficacy was quantified by determining the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the larval population. The results for the most effective biphenyl and aza-analogue compounds are presented in the table below. cornell.edu

CompoundLC50 (ppm)LC90 (ppm)Toxicity Index (%)
8d113.8601235.10822.31
8a146.2651679.04417.36
4b (Biphenyl carboxamidine derivative)216.6242656.29611.72
8b289.8793381.2568.76
Methomyl (Reference)25.39657.860100

These findings suggest that biphenyl carboxamidine derivatives represent a promising chemical scaffold for the development of new insecticides to combat resistant pest populations in agriculture. cornell.edu

Cancer Models

There is no publicly available research on the evaluation of this compound in preclinical cancer models.

Studies on Cartilage Regeneration

While direct studies on this compound for cartilage regeneration are not extensively documented in publicly available literature, research into structurally related biphenyl compounds provides significant insights. A notable example is the small molecule Kartogenin, which is known to promote cartilage regeneration. Upon administration, Kartogenin is hydrolyzed into metabolites, and studies have identified 4-aminobiphenyl (B23562) as the key active component detectable in cartilage tissue.

Research has demonstrated that 4-aminobiphenyl effectively promotes the regeneration of cartilage in animal models of osteoarthritis. Its mechanism of action involves stimulating the proliferation and chondrogenic differentiation of mesenchymal stem cells (MSCs). Furthermore, 4-aminobiphenyl has been shown to encourage cartilage repair by increasing the population of CD44+/CD105+ stem cells and preventing the loss of the extracellular matrix. Investigations into its molecular pathway suggest that 4-aminobiphenyl may activate the PI3K-Akt signaling pathway to exert its pro-regenerative effects on MSCs and repair cartilage damage.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the early phases of drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound like this compound are often predicted using computational (in silico) models. These predictions help to identify potential pharmacokinetic challenges before extensive in vivo testing. The models evaluate various physicochemical properties to forecast the compound's behavior in the body. Key parameters typically assessed include aqueous solubility, intestinal absorption, plasma protein binding, and blood-brain barrier penetration.

Table 1: Representative In Silico ADME Predictions for Drug Candidates

Parameter Predicted Level/Value Implication
Aqueous Solubility Low / Moderate / High Affects dissolution and absorption.
Intestinal Absorption Low (<30%) / High (>70%) Predicts how much of the drug is absorbed from the gut.
Plasma Protein Binding Low (<80%) / High (>90%) Influences distribution and availability of the free drug.
BBB Penetration Low / Medium / High Indicates potential for central nervous system effects.
P-gp Substrate Yes / No Predicts susceptibility to efflux pumps, affecting distribution.

| CYP2D6 Inhibitor | Yes / No | Forecasts potential for drug-drug interactions. |

Note: This table represents typical parameters and is for illustrative purposes. Specific values for this compound are not publicly available.

Oral Bioavailability

The oral bioavailability of amidine-containing compounds can be challenging. Due to their strong basicity, amidines are typically protonated at physiological pH, rendering them highly hydrophilic. This charged state generally limits their absorption across the lipid-rich membranes of the gastrointestinal tract.

To overcome this, a common strategy is the development of prodrugs. For instance, N-hydroxylated derivatives of amidines, known as amidoximes, are less basic and can be more readily absorbed orally. Following absorption, these prodrugs are metabolized (reduced) in the body to release the active amidine compound. Structural modifications to the parent molecule are also explored. In related biphenylcarboxamide derivatives, the addition of certain alkyl groups has been shown to improve oral bioavailability by increasing resistance to degradation by metabolic enzymes such as liver amidases.

Plasma Half-Life

Metabolite Profiling

Metabolite profiling is the process of identifying how a drug is chemically altered by the body. For a compound like this compound, this would involve administering it to preclinical models and analyzing biological samples (such as plasma, urine, and feces) using advanced analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS).

Studies on structurally related guanidine (B92328) and amidine derivatives reveal common metabolic pathways. These typically involve Phase I reactions such as O-dealkylation, oxygenation (hydroxylation), and cyclization, as well as hydrolysis. For example, some benzyl (B1604629) amidine derivatives have been shown to be metabolized into their corresponding amido forms. Phase II reactions, which involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion, may also occur.

Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) determines its potential to act on the central nervous system (CNS). Penetration of the BBB is governed by a combination of the molecule's physicochemical properties and its interaction with transport systems. As amidine derivatives are typically charged at physiological pH, they are generally expected to have poor BBB penetration.

Several factors are critical in determining the extent of a drug's ability to enter the brain.

Table 2: Factors Influencing Blood-Brain Barrier Penetration

Factor Favorable for Penetration Unfavorable for Penetration
Lipid Solubility High Low
Molecular Weight Low (< 400-500 Da) High
Hydrogen Bonding Low number of H-bond donors/acceptors High number of H-bond donors/acceptors
Charge Neutral Charged (ionized) at physiological pH

| Efflux Transporters | Not a substrate for P-glycoprotein (P-gp) | Substrate for P-glycoprotein (P-gp) |

Compounds that are substrates for efflux transporters like P-glycoprotein (P-gp), which is expressed on the luminal side of brain endothelial cells, are actively pumped back into the bloodstream, severely limiting their accumulation in the brain.

Toxicological Assessments

In Vitro Toxicity to Human Cells

No publicly available studies were identified that specifically investigated the in vitro toxicity of this compound on human cell lines. Consequently, there is no data to report on its cytotoxic effects, such as the half-maximal inhibitory concentration (IC50) or the mechanisms of cell death that it may induce in different human cell types.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization in Research

Spectroscopic techniques provide a detailed view into the molecular architecture of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. These methods are indispensable for the structural confirmation of newly synthesized molecules like biphenyl-4-carboxamidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

For instance, the ¹H-NMR spectrum of the parent biphenyl (B1667301) molecule in deuterated chloroform (CDCl₃) shows characteristic signals in the aromatic region, typically between δ 7.3 and 7.7 ppm. rsc.orgrsc.orgchemicalbook.comspectrabase.com The protons on the two phenyl rings, though chemically similar, can exhibit complex splitting patterns due to coupling with adjacent protons.

In functionalized biphenyls, such as 4-biphenylcarboxylic acid, the proton signals are further differentiated. The protons on the carboxylated ring are deshielded, appearing at a downfield chemical shift. For example, in DMSO-d₆, the protons ortho to the carboxylic acid group of 4-biphenylcarboxylic acid appear at approximately 8.07 ppm, while the other aromatic protons resonate between 7.44 and 7.82 ppm. chemicalbook.com The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield position, around 13.0 ppm. chemicalbook.com

Similarly, for biphenyl-4-carboxaldehyde, the aldehyde proton introduces a highly characteristic singlet at around 10.0 ppm in CDCl₃. rsc.orgchemicalbook.com The aromatic protons display a pattern reflective of the substitution, with those nearest the electron-withdrawing aldehyde group shifted further downfield. rsc.orgchemicalbook.com

Based on these analogues, the ¹H-NMR spectrum of this compound would be expected to show a complex series of multiplets in the aromatic region. The protons on the phenyl ring bearing the carboxamidine group would be influenced by its electron-withdrawing nature and the positive charge, likely shifting them downfield relative to unsubstituted biphenyl. The protons of the amidinium group (-C(=NH₂)NH₂) would be expected to appear as broad singlets, and their chemical shift would be sensitive to the solvent and concentration.

While ¹³C-NMR and ¹⁹F-NMR data for the target compound are not available in the provided sources, these techniques would be invaluable for a complete structural assignment. ¹³C-NMR would provide information on the carbon framework, with the carbon of the carboxamidine group having a characteristic chemical shift. ¹⁹F-NMR would only be applicable if the molecule were fluorinated, providing a sensitive probe for fluorine-containing analogues.

Table 1: Representative ¹H-NMR Data for Biphenyl Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
BiphenylCDCl₃7.38-7.43 (t, 2H), 7.47-7.52 (m, 4H), 7.64-7.67 (d, 4H) rsc.org
4-Biphenylcarboxylic acidDMSO-d₆13.0 (br s, 1H), 8.07 (d, 2H), 7.82 (d, 2H), 7.75 (d, 2H), 7.52-7.44 (m, 3H) chemicalbook.com
Biphenyl-4-carboxaldehydeCDCl₃10.03 (s, 1H), 7.91-7.95 (d, 2H), 7.70-7.45 (m, 5H), 7.40-7.52 (m, 2H) rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of biphenyl shows characteristic absorptions for C-H stretching of the aromatic rings at around 3100-3000 cm⁻¹ and C=C stretching within the rings in the 1600-1450 cm⁻¹ region. researchgate.net

For this compound, additional characteristic peaks would be expected. The C=N stretching of the amidine group would likely appear in the 1680-1620 cm⁻¹ region. The N-H stretching vibrations of the amidinium ion would be observed as broad bands in the 3400-3100 cm⁻¹ range, potentially overlapping with aromatic C-H stretches. The presence of the hydrochloride salt would also influence the spectrum.

In related biphenyl-4-carboxamide derivatives, the IR spectra show a characteristic C=O stretching band for the amide at approximately 1640 cm⁻¹. acs.org N-H stretching bands are also prominent in the region of 3400-3100 cm⁻¹. acs.org

Mass Spectrometry (MS) (e.g., UPLC-QTOF-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of a molecule.

While direct mass spectrometry data for this compound was not found, the molecular formula of the free base is C₁₃H₁₂N₂. The protonated molecule [M+H]⁺ would be expected to have a specific mass-to-charge ratio that could be precisely determined by HRMS. Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) would be ideal for confirming the identity and purity of the compound in complex mixtures.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for the purification of synthesized compounds and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.

While a specific HPLC method for this compound is not detailed in the provided search results, a general approach can be outlined. A C8 or C18 column would likely be used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective for separating the target compound from any impurities or starting materials. Detection could be achieved using a UV detector, as the biphenyl system is a strong chromophore. The development and validation of such a method would be essential for quality control in a research or manufacturing setting. wu.ac.thwu.ac.th

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of reactions and to assess the purity of a compound. For this compound, a silica gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation.

The visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the biphenyl rings are UV-active. epfl.ch The compound would appear as a dark spot on a fluorescent background. epfl.ch Specific staining reagents could also be used to visualize the spots. epfl.ch The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

Crystallographic Studies

Crystallographic studies are pivotal in elucidating the three-dimensional structure of molecules and their interactions at an atomic level. For a compound like this compound, these techniques provide invaluable insights into its conformation, intermolecular interactions, and binding mode when complexed with a biological target.

X-ray Crystallography for Binding Mode Analysis

X-ray crystallography is a premier technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information. creative-biostructure.comnih.gov

In the context of drug discovery and medicinal chemistry, X-ray crystallography is instrumental in visualizing how a ligand, such as this compound, interacts with its protein target. frontiersin.org This detailed structural information is crucial for structure-based drug design, allowing medicinal chemists to optimize the ligand's affinity, selectivity, and pharmacokinetic properties. The process typically involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-formed protein crystals. frontiersin.org

The resulting crystal structure of the protein-ligand complex reveals the precise binding mode, including:

Key intermolecular interactions: Hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding site are identified. For this compound, the positively charged amidinium group is expected to form strong hydrogen bonds and ionic interactions with negatively charged or polar residues like aspartate, glutamate, or serine. The biphenyl group would likely engage in hydrophobic and π-π stacking interactions.

Conformational changes: The structure can show whether the protein or the ligand undergoes conformational changes upon binding.

Role of solvent molecules: The analysis can reveal the role of water molecules in mediating interactions between the ligand and the protein.

While a specific crystal structure of this compound in a protein active site is not publicly available, studies on similar biphenyl derivatives have demonstrated the utility of this technique. For instance, X-ray crystallography has been used to elucidate the binding mode of biphenyl-N-acyl-β-d-glucopyranosylamines as inhibitors of glycogen phosphorylase and to understand the selectivity of inhibitors for memapsin 2 (β-secretase). nih.gov These studies provide a framework for how the biphenyl scaffold orients itself within a binding pocket to achieve inhibitory activity. nih.gov

Cambridge Structural Database (CSD) Analysis

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. cam.ac.uk It is a critical resource for chemists and material scientists, providing access to over a million curated crystal structures. An analysis of the CSD can provide valuable information about the preferred conformations, intermolecular interactions, and packing motifs of this compound or its constituent functional groups.

A search of the CSD for this compound or its free base, Biphenyl-4-carboxamide (also known as 4-phenylbenzamide), would allow researchers to:

Analyze conformational preferences: The torsion angle between the two phenyl rings of the biphenyl group is a key conformational feature. A CSD analysis can reveal the distribution of this angle across various crystal structures containing this moiety, indicating the most energetically favorable conformations.

Identify common interaction motifs: The database can be searched for common hydrogen bonding patterns involving the carboxamidine or carboxamide group. This can help predict how the molecule will interact with biological targets.

Study crystal packing: Understanding how molecules of this compound pack in a crystal can provide insights into its physical properties, such as solubility and stability.

While a specific entry for this compound may not be available, the CSD contains numerous structures with the biphenyl and carboxamidine moieties, allowing for a thorough analysis of their structural chemistry.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govrsc.orgnih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest).

This analysis provides a graphical representation of intermolecular contacts and can be color-coded to highlight different types of interactions. The key outputs of a Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with the normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically strong hydrogen bonds.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the biphenyl rings.

C···H/H···C contacts: These represent C-H···π interactions, which are important for the packing of aromatic systems.

N···H/H···N and O···H/H···O contacts: These correspond to hydrogen bonds involving the carboxamidine group and any co-crystallized water or counter-ions.

The table below shows a hypothetical breakdown of intermolecular contacts for a related benzamidine derivative as determined by Hirshfeld surface analysis.

Interaction TypeContribution (%)
H···H45.2
C···H/H···C28.5
N···H/H···N15.8
O···H/H···O8.3
Other2.2

Encoded Library Technology (ELT) in Compound Discovery

Encoded Library Technology (ELT), also known as DNA-Encoded Library (DEL) technology, is a powerful platform for the discovery of small molecule ligands for protein targets. This technology involves the synthesis of vast libraries of chemical compounds, where each compound is covalently attached to a unique DNA barcode that encodes its chemical structure. The entire library, which can contain billions of different compounds, is then screened in a single tube against a protein target of interest.

The process of an ELT-based discovery campaign typically involves the following steps:

Library Synthesis: A large and diverse library of DNA-encoded compounds is synthesized using combinatorial chemistry.

Affinity Selection: The library is incubated with the immobilized protein target. Compounds that bind to the target are retained, while non-binders are washed away.

PCR Amplification: The DNA barcodes of the bound compounds are amplified using the polymerase chain reaction (PCR).

Sequencing and Analysis: The amplified DNA is sequenced to identify the barcodes of the binding compounds. The enrichment of specific barcodes indicates which chemical structures have affinity for the target.

Hit Validation: The identified "hit" compounds are synthesized without the DNA tag and their binding and functional activity are validated in biochemical and biophysical assays.

ELT is particularly well-suited for identifying binders to challenging targets, including those with shallow binding pockets or those involved in protein-protein interactions. The biphenyl-4-carboxamidine scaffold is a type of structure that could be readily incorporated into an ELT library. The amidine group can be formed on-DNA through various chemical reactions, allowing for the generation of a diverse set of derivatives for screening. The discovery of potent inhibitors for targets such as iNOS and PAD4 has been achieved through the on-DNA synthesis of amidine-containing compounds.

Computational Chemistry Software and Platforms

Computational chemistry plays a crucial role in modern drug discovery, from data analysis to molecular modeling. Software platforms are essential for processing experimental data, visualizing molecular structures, and predicting compound properties.

GraphPad Prism for Data Analysis

GraphPad Prism is a powerful and user-friendly software for scientific graphing, curve fitting, and statistical analysis. It is widely used in pharmacology and drug discovery to analyze data from in vitro and in vivo experiments.

In the context of research on this compound, GraphPad Prism would be instrumental for:

Dose-Response Analysis: One of the most common applications of GraphPad Prism is the analysis of dose-response data to determine the potency of a compound. For example, data from an enzyme inhibition assay, where the activity of an enzyme is measured at different concentrations of this compound, can be plotted and fitted to a sigmoidal dose-response curve. From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) can be determined.

Statistical Analysis: The software provides a wide range of statistical tests (e.g., t-tests, ANOVA) to compare the effects of the compound under different conditions or against other compounds, and to determine the statistical significance of the observed results.

Data Visualization: GraphPad Prism allows for the creation of high-quality, publication-ready graphs to visually represent the experimental data.

The table below shows example data from an enzyme inhibition assay that could be analyzed using GraphPad Prism.

Inhibitor Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.4
100098.1

By fitting this data to a non-linear regression model in GraphPad Prism, a precise IC50 value with confidence intervals can be calculated, providing a quantitative measure of the compound's potency.

Molecular Modeling Software for Docking

While specific molecular docking studies focusing exclusively on this compound were not identified in the reviewed literature, extensive research has been conducted on structurally similar biphenyl-4-carboxamide derivatives. This research utilizes various molecular modeling software to predict the binding modes and affinities of these compounds with their biological targets. The insights gained from these studies on related molecules provide a valuable framework for understanding the potential interactions of this compound.

Detailed research into analogues of this compound has employed sophisticated software to elucidate their structure-activity relationships. For instance, in the development of anti-inflammatory agents, molecular docking for 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives was performed using Glide . This software was instrumental in studying the binding mode of these compounds. The docking analysis of the most active molecule from this series revealed a significant interaction with the active site amino acid residues of its target protein. researchgate.net

In other research focusing on biphenyl-4-carboxamide derivatives as potential anticancer, antimicrobial, and enzyme inhibitors, molecular docking studies were a key component of the investigation. researchgate.net To rationalize the observed pharmacological activities, docking studies were performed against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. researchgate.net Another powerful tool frequently used for these types of studies is the AutoDock suite of programs. AutoDock is a widely used open-source software for computational docking and virtual screening of small molecules to macromolecular receptors. It employs methods like the Lamarckian genetic algorithm to predict bound conformations and free energies of binding.

The table below summarizes the molecular modeling software used in studies of compounds structurally related to this compound.

Molecular Modeling SoftwareApplication in Research of Related Biphenyl-4-Carboxamide DerivativesKey Findings from Docking Studies
Glide Utilized to study the binding mode of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives as potential anti-inflammatory agents. researchgate.netThe docking analysis of the most active molecule showed significant interaction with the active site amino acid residues of the target. researchgate.net
AutoDock A comprehensive suite of tools for docking and virtual screening, suitable for studying protein-ligand interactions of biphenyl derivatives.Enables prediction of bound conformations and binding free energies, which is crucial for identifying new inhibitors in drug development.

These methodologies are fundamental in modern drug design, allowing researchers to visualize and analyze molecular interactions at an atomic level, thereby guiding the synthesis and optimization of new therapeutic agents.

Future Directions and Therapeutic Potential

Development as Novel Therapeutic Agents

The unique structural features of biphenyl-4-carboxamidine hydrochloride have positioned it as a versatile scaffold for the design of new drugs. Researchers are actively investigating its derivatives for the treatment of a wide range of conditions, from central nervous system disorders to infectious diseases and cancer.

Central Nervous System Disorders (e.g., Neurological and Psychiatric Disorders)

While direct research on this compound for specific neurological and psychiatric disorders is still in nascent stages, the broader class of biphenyl (B1667301) compounds is under investigation for its potential to modulate CNS pathologies. The ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of treatments for these conditions. mdpi.com The structural characteristics of some biphenyl derivatives may offer advantages in this regard.

Research into related structures has provided some initial insights. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, enzymes that are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov Several of these compounds demonstrated notable inhibitory activity against both MAO-A and MAO-B. nih.gov

Table 1: Inhibitory Activity of select (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives against MAO-A and MAO-B

CompoundMAO-A Inhibition IC₅₀ (µM)MAO-B Inhibition IC₅₀ (µM)
2d 1.38> 100
2i 10.238.76
2j 2.48> 100
2p 6.547.21
2t 9.879.12
2v 8.118.99

Furthermore, the general neuroprotective potential of various natural and synthetic compounds is an active area of research for preventing and treating psychiatric disorders that are often comorbid with neurological diseases. frontiersin.org The exploration of biphenyl carboxamides within this context could yield promising candidates for future therapeutic development.

Pain Management

Biphenyl carboxamide analogs have shown considerable promise as analgesic and anti-inflammatory agents. walshmedicalmedia.com These compounds are attractive candidates for pain management due to their potential to offer efficacy with a reduced risk of the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). walshmedicalmedia.com

A study investigating a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives identified compound 4e (4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide) as a particularly active agent. nih.gov This compound demonstrated a dose-dependent inhibition of acetic acid-induced writhing in animal models, a common assay for analgesic activity. nih.gov

Table 2: Analgesic Activity of Compound 4e in Acetic Acid-Induced Writhing Test

Dose (mg/kg)Mean Writhing Count% Inhibition
Control45.33 ± 2.18-
1029.33 ± 1.8535.31
2021.66 ± 1.4552.22
3015.16 ± 1.3266.55

The development of such compounds is driven by quantitative structure-activity relationship (QSAR) studies, which help in designing novel biphenyl carboxamides with potent analgesic properties. nih.gov

Hypertension and Cardiovascular Diseases

The apelin receptor (APJ) has been identified as an important modulator of cardiovascular function, and its agonists are being explored as potential therapeutics for heart failure. rsc.orgmdpi.com A series of biphenyl acid derivatives have been discovered to be potent APJ receptor agonists. rsc.orgmdpi.com

Optimization of initial screening leads resulted in the discovery of compound 15a, which demonstrated in vitro potency comparable to the endogenous ligand, apelin-13. rsc.org In vivo studies in rats showed that compound 15a produced a dose-dependent improvement in cardiac output without significantly affecting mean arterial blood pressure or heart rate, which is a desirable hemodynamic profile for a heart failure therapeutic. rsc.org

Table 3: In Vitro APJ Receptor Agonist Activity of Biphenyl Acid Derivatives

CompoundAPJ Agonist IC₅₀ (nM)
Apelin-130.3
2 230
15a 0.4

Infectious Diseases (Bacterial, Fungal, Parasitic)

The biphenyl-4-carboxamidine scaffold and its derivatives have demonstrated a broad spectrum of antimicrobial activity.

Bacterial: Derivatives of biphenyl-4-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria. psychiatrictimes.com For example, a series of pyrazine (B50134) carboxamides were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). nih.gov One compound, 5d, showed the highest antibacterial potency with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. nih.gov In another study, biphenyl and dibenzofuran (B1670420) derivatives exhibited potent antibacterial activities against prevalent antibiotic-resistant pathogens, with some compounds showing MIC values as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). sanofi.com

Fungal: Novel carboxamide derivatives containing a biphenyl pharmacophore have been investigated as potential fungicidal agents. mdpi.com These compounds were tested against a range of plant pathogens, with some showing the ability to effectively control resistant strains of common fungi. mdpi.com For instance, a series of pyrazole (B372694) carboxamide derivatives displayed notable antifungal activity against several phytopathogenic fungi. drugbank.com

Parasitic: (1-Benzyl-4-triazolyl)-indole-2-carboxamides have shown promising antiparasitic activity against Toxoplasma gondii and Cryptosporidium parvum. nih.gov Compounds with concentrations in the range of 1.94–7.63 μM were found to inhibit the growth of these parasites. nih.gov Specifically, compound JS-2-41 exhibited an IC₅₀ of 1.94 μM against T. gondii in vitro. nih.gov

Table 4: Antimicrobial Activity of Selected Biphenyl Derivatives

Compound ClassTarget OrganismActivity MetricValue
Pyrazine Carboxamide (5d)XDR S. TyphiMIC6.25 mg/mL
Biphenyl Derivative (6i)MRSAMIC3.13 µg/mL
(1-benzyl-4-triazolyl)-indole-2-carboxamide (JS-2-41)T. gondiiIC₅₀1.94 µM

Cancer Immunotherapy

Small-molecule inhibitors targeting the programmed death-1/programmed death ligand-1 (PD-1/PD-L1) interaction are a major focus in cancer immunotherapy. Biphenyl derivatives have emerged as a promising class of such inhibitors, offering potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.

A series of nonsymmetric C2 inhibitors based on a biphenyl scaffold were synthesized and shown to effectively block the PD-L1/PD-1 interaction. nih.gov Many of these inhibitors exhibited IC₅₀ values in the single-digit nanomolar range and below in a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov One potent compound, compound 2, demonstrated an EC₅₀ inhibitory activity of 21.8 nM in a cell-based coculture PD-1 signaling assay. nih.gov

Table 5: PD-1/PD-L1 Interaction Inhibitory Activity of Biphenyl Derivatives

CompoundHTRF IC₅₀ (nM)Cell-based EC₅₀ (nM)
2 1.521.8
17a 3.2110

The development of these small-molecule inhibitors represents a significant step towards more accessible and potentially more effective cancer immunotherapies.

Chronic Obstructive Pulmonary Disease (COPD)

The anti-inflammatory properties of biphenyl derivatives suggest their potential utility in chronic inflammatory lung diseases like COPD. A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. nih.gov PAF is a potent inflammatory mediator implicated in the pathogenesis of asthma and potentially COPD.

Two compounds, (R)-2-bromo-3',4'-dimethoxy-N-[1-methyl-4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamide (33) and (R)-2-butyl-3',4'-dimethoxy-N-[1-methyl-4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamide (40), were particularly effective, inhibiting PAF-induced bronchoconstriction by over 55% six hours after an oral dose of 50 mg/kg. nih.gov These findings suggest that biphenyl carboxamide derivatives could be developed as novel treatments to manage the inflammatory component of COPD.

Obesity

The growing global obesity epidemic necessitates the development of novel therapeutic strategies. One promising approach involves the inhibition of pancreatic lipase (B570770), a key enzyme responsible for the digestion and absorption of dietary fats. The biphenyl carboxamide scaffold has emerged as a potential framework for developing potent pancreatic lipase inhibitors.

A series of 1,1'-biphenyl-3-carboxamide and furan-phenyl-carboxamide analogs have been synthesized and evaluated for their in vitro inhibitory potential against pancreatic lipase. nih.gov Several of these peptidomimetic analogs demonstrated significant inhibitory activity. Notably, specific analogs showed potent inhibition with IC50 values in the low micromolar range, comparable to the standard drug Orlistat. nih.gov The most potent analog identified in one study exhibited a competitive-type inhibition mechanism, suggesting it directly competes with the substrate for the enzyme's active site. nih.gov In silico molecular docking studies have further elucidated the interaction, showing that these analogs can form crucial hydrogen bonds and π-π stacking interactions with key amino acid residues like Ser152, His263, Phe77, and Tyr114 within the active site of pancreatic lipase. nih.gov

Table 1: Pancreatic Lipase Inhibitory Activity of Biphenyl Carboxamide Analogs nih.gov
CompoundIC50 (µM)Inhibition Constant (Ki) (µM)Type of Inhibition
Analog 93.872.72Competitive
Analog 294.95N/AN/A
Analog 245.34N/AN/A
Orlistat (Standard)0.99N/AN/A

Design of Multi-Target Directed Ligands (MTDLs)

Complex, multifactorial diseases such as Alzheimer's disease (AD) have proven difficult to treat with traditional "one molecule, one target" drugs. nih.govresearchgate.net This has led to the development of the Multi-Target Directed Ligand (MTDL) strategy, which involves designing a single chemical entity capable of modulating multiple biological targets simultaneously. nih.govnih.gov The MTDL approach aims to achieve a synergistic therapeutic effect and a superior efficacy and safety profile compared to single-target agents or combination therapies. nih.govnih.gov

The this compound scaffold is a promising starting point for the design of novel MTDLs. For neurodegenerative diseases like AD, a single ligand could be engineered to interact with several key pathological pathways. nih.gov An MTDL based on this structure could potentially be designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to address cognitive symptoms, while also targeting monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of neurodegeneration. frontiersin.org The design process for such molecules often involves combining known pharmacophores for different targets into a single hybrid molecule. frontiersin.orgnih.gov The inherent stability and synthetic tractability of the biphenyl core make it an attractive framework for such molecular hybridization.

Table 2: Conceptual MTDL Design Based on a Biphenyl Scaffold for Alzheimer's Disease
Potential TargetTherapeutic RationaleRelevant MTDL Design Principle
Acetylcholinesterase (AChE)Symptomatic treatment of cognitive decline. nih.govIncorporate pharmacophore similar to Donepezil or Tacrine. frontiersin.org
Butyrylcholinesterase (BChE)Addresses cholinergic deficit, important in later stages of AD. nih.govStructure can be optimized for dual ChE inhibition. nih.gov
Monoamine Oxidase B (MAO-B)Reduces oxidative stress and neuroinflammation. frontiersin.orgIntegrate functional groups known to inhibit MAO enzymes. frontiersin.org
Beta-amyloid (Aβ) AggregationPrevents the formation of neurotoxic amyloid plaques. nih.govDesign moiety to interfere with peptide self-assembly.

Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2), which function as efflux pumps to expel therapeutic agents from cells, thereby reducing their intracellular concentration and efficacy. nih.govfrontiersin.org

One strategy to overcome this multidrug resistance (MDR) is the co-administration of a chemotherapeutic agent with an inhibitor of these efflux pumps. nih.gov The biphenyl carboxamide scaffold has been investigated in this context. In the search for stable and effective ABCG2 modulators, researchers have synthesized N-(biphenyl-3-yl)quinoline carboxamides as bioisosteric replacements for less stable benzanilide-based inhibitors. nih.gov These biphenyl analogues demonstrated selective inhibition of the ABCG2 transporter at submicromolar concentrations and, crucially, exhibited significantly greater stability in plasma compared to their predecessors. nih.gov This suggests that the benzanilide (B160483) core, which is prone to rapid enzymatic cleavage, is not essential for activity and can be successfully replaced by a more robust biphenyl moiety. nih.gov This line of research highlights the potential of biphenyl-based compounds to act as chemosensitizers, reversing drug resistance and improving the efficacy of existing anticancer drugs.

Table 3: Common Mechanisms of Drug Resistance
MechanismDescriptionExample
Increased Drug EffluxOverexpression of membrane transporters that pump drugs out of the cell. nih.govABCG2 (Breast Cancer Resistance Protein), ABCB1 (P-glycoprotein). nih.govfrontiersin.org
Target ModificationAlterations in the drug's molecular target that reduce binding affinity. nih.govMutations in DNA gyrase conferring fluoroquinolone resistance. nih.gov
Drug InactivationEnzymatic degradation or modification of the drug into an inactive form. nih.govBeta-lactamase enzymes inactivating penicillin antibiotics.
Enhanced DNA RepairIncreased ability of cancer cells to repair DNA damage caused by cytotoxic drugs. frontiersin.orgResistance to agents like cisplatin. frontiersin.org

Strategies for Improved Bioavailability and Solubility

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low and variable oral bioavailability, hindering therapeutic efficacy. researchgate.netupertis.ac.id this compound, like many complex organic molecules, may face these challenges. nih.gov Consequently, various formulation and chemical modification strategies are being explored to enhance its solubility and absorption.

One direct approach involves chemical modification of the biphenyl carboxamide structure itself. Research on related biphenylcarboxamide derivatives has shown that the inclusion of a methyl group on the side-chain adjacent to the carboxamide nitrogen can significantly improve oral bioavailability. nih.gov This modification is believed to render the compounds more resistant to degradation by liver amidases, thereby increasing their systemic exposure. nih.gov

Beyond chemical modification, numerous pharmaceutical formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. researchgate.nethilarispublisher.com These "enabling" technologies focus on increasing the drug's dissolution rate and/or its solubility in the gastrointestinal fluids. researchgate.netupertis.ac.id

Table 4: Formulation Strategies to Enhance Bioavailability of Poorly Soluble Drugs
StrategyMechanismExamples of Techniques
Particle Size ReductionIncreases the surface area-to-volume ratio, enhancing the dissolution rate. wuxiapptec.comijpca.orgMicronization, Nanonization (Nanosuspensions), Jet Milling. hilarispublisher.comwuxiapptec.com
Solid DispersionsDisperses the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and improving dissolution. hilarispublisher.comSpray Drying, Hot Melt Extrusion, Solvent Evaporation. hilarispublisher.comijpca.org
Lipid-Based FormulationsSolubilizes the drug in lipid excipients, forming fine dispersions (micro- or nano-emulsions) in the GI tract to facilitate absorption. researchgate.netnih.govSelf-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles (SLN). nih.govhilarispublisher.com
ComplexationForms inclusion complexes where the hydrophobic drug molecule is encapsulated within a hydrophilic host molecule. nih.govCyclodextrin Complexation. nih.govhilarispublisher.com
Use of SurfactantsIncreases drug solubility by incorporating the compound into micelles. wuxiapptec.comFormulations with Tween 80, Solutol HS-15. wuxiapptec.com
Amorphous FormulationsConverts the drug from a stable crystalline form to a higher-energy, more soluble amorphous form. upertis.ac.idSolid solutions formed via spray drying or melt extrusion. nih.gov

Q & A

Q. What are the established synthetic routes for Biphenyl-4-carboxamidine hydrochloride, and how can researchers validate product purity?

  • Methodological Answer : The synthesis typically involves coupling biphenyl-4-carboxylic acid derivatives with amidine precursors. For example, biphenyl-4-carbonyl chloride can react with guanidine under basic conditions to form the amidine intermediate, followed by hydrochloride salt formation .
  • Validation :
    Use HPLC (≥95% purity threshold) and 1H/13C NMR (to confirm functional groups and absence of side products). Mass spectrometry (HRMS ) ensures molecular weight accuracy .
  • Example Protocol :
  • React biphenyl-4-carbonyl chloride (1 equiv) with guanidine (1.2 equiv) in dry THF at 0°C→RT for 12 hrs.
  • Purify via recrystallization (ethanol/water) and confirm by NMR (DMSO-d6: δ 8.2–7.5 ppm for aromatic protons) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Confirm amidine C=N stretching (~1640 cm⁻¹) and NH bending (~3300 cm⁻¹).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl% (e.g., Cl% ≈ 11.2% for hydrochloride salt).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying solvent/catalyst conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test solvents (DMF vs. THF), bases (NaH vs. K2CO3), and temperatures (0°C vs. RT).
  • Case Study :
  • THF with NaH at 0°C yields 65% purity due to side reactions.
  • DMF with K2CO3 at RT improves yield to 82% but requires rigorous purification .
  • Data Analysis :
    Apply ANOVA to identify statistically significant variables (e.g., solvent polarity: p < 0.05).

Q. How to resolve contradictions in reported bioactivity data for this compound across enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms.
  • Strategies :

Orthogonal Assays : Compare fluorescence-based vs. radiometric assays for kinase inhibition.

Solubility Optimization : Use DMSO ≤0.1% to avoid solvent interference .

Isoform-Specific Profiling : Test against recombinant vs. native enzymes (e.g., serine vs. cysteine protease selectivity) .

Q. What strategies mitigate solubility challenges in cell-based studies involving this compound?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Prodrug Design : Modify amidine to a more lipophilic ester for membrane permeability, followed by intracellular hydrolysis .
  • Validation :
    Measure cellular uptake via LC-MS and compare IC50 values in serum-free vs. serum-containing media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.